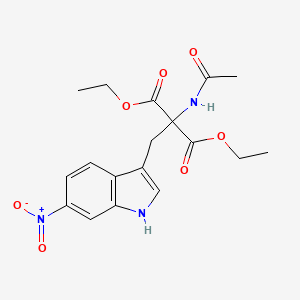![molecular formula C9H11N3O5 B12899161 N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine CAS No. 651723-71-6](/img/structure/B12899161.png)
N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid is a complex organic compound with a pyrimidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid typically involves the reaction of 4-(carboxymethoxy)-6-methylpyrimidine with aminoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes steps such as esterification, amidation, and purification to obtain the final product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of 2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Imidazoles: Another class of heterocyclic compounds with significant biological and chemical properties.
Uniqueness
2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid is unique due to its specific pyrimidine ring structure and the presence of both carboxymethoxy and aminoacetic acid functional groups.
Eigenschaften
CAS-Nummer |
651723-71-6 |
|---|---|
Molekularformel |
C9H11N3O5 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
2-[[4-(carboxymethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C9H11N3O5/c1-5-2-6(17-4-8(15)16)12-9(11-5)10-3-7(13)14/h2H,3-4H2,1H3,(H,13,14)(H,15,16)(H,10,11,12) |
InChI-Schlüssel |
LCHPERWENPVMDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


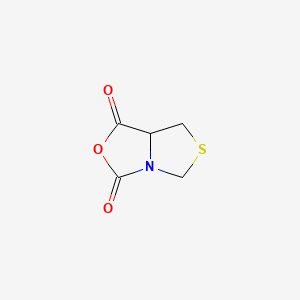

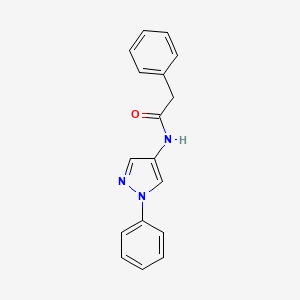

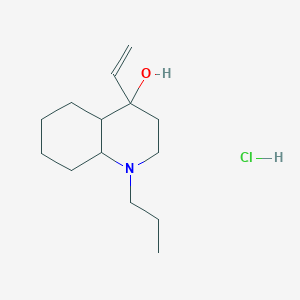

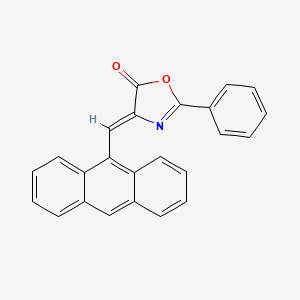

![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)


![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
